2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5F3N2O2 |
|---|---|
Molecular Weight |
194.11 g/mol |
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidin-5-ol |
InChI |
InChI=1S/C6H5F3N2O2/c7-6(8,9)3-13-5-10-1-4(12)2-11-5/h1-2,12H,3H2 |
InChI Key |
QSNMDRPHBKMUQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)O |
Origin of Product |
United States |
Nomenclature and Structural Context of 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol
IUPAC Naming Conventions for Pyrimidine (B1678525) Derivatives
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for the naming of organic compounds, ensuring clarity and precision in scientific communication. For heterocyclic systems like pyrimidine, the nomenclature is based on the parent heterocycle, with substituents indicated by locants and prefixes or suffixes. Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. wikipedia.org The numbering of the pyrimidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.
When functional groups are present, their priority determines the suffix of the name. For instance, a hydroxyl group (-OH) directly attached to a carbon atom of the pyrimidine ring is indicated by the suffix "-ol". It is important to note that hydroxylpyrimidines can exist in tautomeric forms, such as pyrimidones, which can influence their chemical properties and, in some contexts, their nomenclature. wikipedia.org
Systematic Derivation of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL Nomenclature
The name "this compound" is systematically derived from its structural components according to IUPAC rules.
Parent Heterocycle: The core of the molecule is a pyrimidine ring.
Principal Functional Group: The hydroxyl group (-OH) at position 5 is the principal functional group, leading to the suffix "-ol".
Substituents:
An ethoxy group (-OCH2CH3) is attached to the second position of the pyrimidine ring.
This ethoxy group is further substituted with three fluorine atoms on the second carbon of the ethyl chain, hence "2,2,2-Trifluoroethoxy".
Locants: The positions of the substituents are indicated by the numbers 2 and 5, specifying their attachment points on the pyrimidine ring.
Thus, the name "this compound" precisely describes the molecular structure.
Structural Relationship to Key Pyrimidine Analogues and Fluorinated Ethers
The chemical and biological profile of this compound can be contextualized by examining its relationship to key structural analogues.
5-Hydroxypyrimidines: The presence of the hydroxyl group at the 5-position is a notable feature. 5-Hydroxypyrimidine (B18772) and its derivatives have been subjects of chemical synthesis and biological investigation. rsc.orgrsc.org For instance, certain 5-hydroxypyrimidine derivatives have been studied for their potential antitumor and antimetastatic activities. researchgate.netibmc.msk.ru
2-Alkoxypyrimidines: The 2-(2,2,2-trifluoroethoxy) group places this compound within the class of 2-alkoxypyrimidines. The introduction of an alkoxy group at the 2-position of the pyrimidine ring is a common strategy in medicinal chemistry to modulate the electronic properties and steric profile of the molecule.
Fluorinated Ethers: The trifluoroethoxy moiety is a fluorinated ether. The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.
A structurally related compound for which some data is available is 2-(Trifluoromethyl)pyrimidin-5-ol. google.comepa.gov This analogue shares the pyrimidine-5-ol core but has a trifluoromethyl group at the 2-position instead of a trifluoroethoxy group. Another relevant analogue is 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid, which has a carboxylic acid group at the 5-position instead of a hydroxyl group. myskinrecipes.commolport.com
| Compound Name | Structural Difference from Target Compound | Known Significance/Application Area |
|---|---|---|
| 5-Hydroxypyrimidine | Lacks the 2-(2,2,2-trifluoroethoxy) group. | Parent compound for a class of derivatives with potential biological activities. rsc.orgrsc.org |
| 2-(Trifluoromethyl)pyrimidin-5-ol | Has a trifluoromethyl (-CF3) group at position 2 instead of a trifluoroethoxy (-OCH2CF3) group. | A close structural analogue. google.comepa.gov |
| 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid | Has a carboxylic acid (-COOH) group at position 5 instead of a hydroxyl (-OH) group. | A synthetic intermediate or a target molecule in its own right. myskinrecipes.commolport.com |
Significance of Pyrimidine and Trifluoroethoxy Moieties in Contemporary Chemical Research
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective pharmacophore for a wide range of biological targets. Pyrimidine derivatives have demonstrated a broad spectrum of activities, including anticancer, antiviral, and antimicrobial properties.
The combination of a pyrimidine core with a trifluoroethoxy substituent in this compound suggests a molecule with potential for biological activity, leveraging the established pharmacological importance of the pyrimidine ring and the property-enhancing effects of the trifluoroethoxy group. Further research would be necessary to fully elucidate the specific properties and applications of this particular compound.
Synthetic Methodologies and Strategies for 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol
Retrosynthetic Analysis of the 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL Scaffold
A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, commercially available starting materials. The primary bonds to consider for disconnection are the C-O ether linkage of the trifluoroethoxy group and the bonds forming the pyrimidine (B1678525) ring.
Disconnection Approach 1: Late-stage Etherification
The most straightforward disconnection involves breaking the ether bond at the C-2 position. This suggests a precursor such as a 2-halo-pyrimidin-5-ol (e.g., 2-chloro- or 2-bromo-pyrimidin-5-ol) which can undergo nucleophilic aromatic substitution with 2,2,2-trifluoroethanol (B45653). The 2-halo-pyrimidin-5-ol itself can be derived from a more common pyrimidine derivative, such as 2-chloro-5-methoxypyrimidine (B1297454), where the hydroxyl group is protected as a methyl ether. This leads to the following retrosynthetic pathway:
Target: this compound
Disconnect: C(2)-O(trifluoroethoxy) bond
Precursors: 2-halopyrimidin-5-ol and 2,2,2-trifluoroethanol
Further Disconnection of 2-halopyrimidin-5-ol: O-CH₃ bond (demethylation)
Precursor: 2-chloro-5-methoxypyrimidine
Disconnection Approach 2: Pyrimidine Ring Construction
Alternatively, the pyrimidine ring itself can be disconnected. The fundamental construction of a pyrimidine ring typically involves the condensation of a three-carbon unit with a source of the N-C-N fragment (e.g., an amidine, urea, or guanidine). For the target molecule, this could involve a precursor that already contains the 2,2,2-trifluoroethoxy group. A plausible retrosynthesis is:
Target: this compound
Disconnect: Pyrimidine ring bonds
Precursors: A 1,3-dicarbonyl compound (or equivalent) with a hydroxyl or protected hydroxyl group at the central carbon, and a trifluoroethoxy-substituted amidine or a related N-C-N synthon.
This approach would build the core pyrimidine ring with the desired substituents already in place or in a protected form.
Established Synthetic Routes to this compound
Based on the retrosynthetic analysis, several established synthetic routes can be proposed and have been supported by analogous syntheses in the chemical literature.
The formation of the pyrimidine ring is a cornerstone of this synthesis. A common method involves the condensation of a 1,3-dielectrophile with a bis-nucleophile containing the N-C-N fragment. For the synthesis of a 5-hydroxypyrimidine (B18772), a suitable three-carbon component is a derivative of malonic acid or a related compound.
A plausible route could start from a substituted malonate and a trifluoroethoxy-containing amidine. While a direct synthesis using O-(2,2,2-trifluoroethyl)isourea has not been widely reported for this specific target, the general principle of pyrimidine synthesis from amidines and β-dicarbonyl compounds is well-established.
A relevant patented synthesis for a similar compound, 2-(trifluoromethyl)pyrimidin-5-ol, involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate. google.com This suggests a strategy where the hydroxyl group at the C-5 position originates from a starting material that already contains this functionality.
A prevalent strategy for introducing an alkoxy group onto a pyrimidine ring is through the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position. This reaction is generally carried out by treating a 2-halopyrimidine with the corresponding alcohol in the presence of a base.
For the synthesis of this compound, a key intermediate would be a 2-halo-5-hydroxypyrimidine. The reaction would proceed as follows:
Reaction: Nucleophilic aromatic substitution
Substrate: 2-chloro-5-hydroxypyrimidine (B58251) or 2-bromo-5-hydroxypyrimidine
Reagent: 2,2,2-trifluoroethanol
Base: A suitable base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or an organic base.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
The synthesis of related 2-alkoxypyrimidines has been demonstrated through various methods, including the copper-promoted cross-coupling of dihydropyrimidine-2-thiones with alcohols. researchgate.net
Direct hydroxylation at the C-5 position of an existing pyrimidine ring can be challenging. A more common and reliable approach is to introduce the hydroxyl group via a precursor functional group.
One established method is the dealkylation of a 5-alkoxypyrimidine. For instance, 2-chloro-5-methoxypyrimidine can be demethylated to 2-chloro-5-hydroxypyrimidine. patsnap.com This demethylation can be achieved using reagents like boron tribromide (BBr₃) or a hydrobromic acid-methionine system, with the latter being a more cost-effective and less hazardous option. patsnap.com
Another approach involves the synthesis of the pyrimidine ring from a starting material that already contains the hydroxyl group, often in a protected form. For example, 5-(benzyloxy)-2-cyanopyrimidine can be hydrolyzed under alkaline conditions to yield 5-hydroxypyrimidine-2-carboxylic acid, where the hydroxyl group is revealed after debenzylation. google.com Similarly, catalytic hydrogenation can be used to remove a benzyl (B1604629) protecting group to yield a 5-hydroxypyrimidine. chemicalbook.com
The optimization of reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters to consider include the choice of reagents, solvents, temperature, and reaction time.
In the etherification step, the choice of base is critical. Strong bases like sodium hydride can deprotonate the trifluoroethanol effectively but may also react with the hydroxyl group at the C-5 position if it is unprotected. Therefore, a milder base like potassium carbonate might be preferable, or a protection strategy for the C-5 hydroxyl group may be necessary.
For the demethylation of a 5-methoxypyrimidine, the use of a hydrobromic acid-methionine system has been shown to improve product purity and reaction yield compared to harsher reagents like boron tribromide. patsnap.com The optimization of the ratio of raw materials in this step can significantly reduce impurity content. patsnap.com
The following table summarizes a potential optimized synthetic sequence:
| Step | Reaction | Starting Material | Key Reagents | Product | Potential Yield |
| 1 | Demethylation | 2-chloro-5-methoxypyrimidine | HBr, Methionine | 2-chloro-5-hydroxypyrimidine | ~80% patsnap.com |
| 2 | Etherification | 2-chloro-5-hydroxypyrimidine | 2,2,2-Trifluoroethanol, K₂CO₃ | This compound | Moderate to Good |
Interactive Data Table: Reagent Selection for Etherification
| Base | Solvent | Temperature (°C) | Advantages | Disadvantages |
| NaH | DMF | 0 to RT | High reactivity, fast reaction | Potential side reactions with C-5 OH |
| K₂CO₃ | Acetonitrile | Reflux | Milder, good for scaled-up reactions | Slower reaction times |
| Cs₂CO₃ | DMF | RT to 80 | High yields, milder than NaH | Higher cost |
Novel Approaches in Trifluoroethoxy Pyrimidine Synthesis
Recent advances in synthetic methodology offer new possibilities for the synthesis of trifluoroethoxypyrimidines. While not yet applied to the specific target molecule, these novel approaches could provide more efficient or versatile routes.
One area of innovation is in C-H functionalization. Direct C-H activation at the C-2 position of a pyrimidine followed by coupling with 2,2,2-trifluoroethanol could, in principle, form the desired ether linkage without the need for a pre-installed leaving group. However, the regioselectivity of such reactions on a substituted pyrimidine ring would need to be carefully controlled.
Photochemical methods are also emerging as powerful tools in organic synthesis. For instance, photochemical valence isomerization of pyridine (B92270) N-oxides has been used for C3-hydroxylation of pyridines. acs.org While a direct analogy for pyrimidines is not established, it highlights the potential for novel light-mediated transformations.
Furthermore, flow chemistry offers advantages in terms of safety, scalability, and reaction optimization. The development of continuous flow processes for pyrimidine synthesis or functionalization could lead to more efficient and reproducible production of this compound.
One-Pot Synthetic Procedures
One-pot syntheses, which involve the formation of a target compound from multiple reactants in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. For a 2,5-disubstituted pyrimidine like this compound, such a strategy would typically involve the condensation of a three-carbon (C-C-C) fragment with an amidine derivative that provides the N-C-N core of the pyrimidine ring.
A practical and general one-pot process for the synthesis of 2,5-disubstituted pyrimidines has been demonstrated starting from nitriles. acs.orgacs.orgnih.gov This approach avoids the isolation of intermediate imidates and amidines, reacting them directly with a suitable three-carbon synthon. acs.org For the target molecule, a plausible one-pot synthesis could be envisioned as outlined in Table 1. This method capitalizes on the sequential reaction of starting materials without the need for isolating intermediates, thereby streamlining the synthetic process.
Multicomponent reactions (MCRs) are a powerful subset of one-pot procedures where three or more reactants combine to form a product that incorporates portions of all starting materials. rasayanjournal.co.inpowertechjournal.com The Biginelli reaction and its variations are classic examples used for pyrimidine synthesis, although they typically yield dihydropyrimidines that would require a subsequent oxidation step. Modern MCRs often employ catalysts to achieve high yields and selectivity under mild conditions. powertechjournal.com
Table 1: Proposed One-Pot Synthetic Route for a 2,5-Disubstituted Pyrimidine Core This table presents a generalized, plausible reaction scheme based on established one-pot methodologies for pyrimidine synthesis.
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| 1 | O-(2,2,2-Trifluoroethyl)carbonimidothioate | A suitable 3-carbon α,β-unsaturated carbonyl compound with a hydroxyl or protected hydroxyl at the β-position | Cyclocondensation | This compound core |
Note: The specific 3-carbon component and reaction conditions would need to be optimized experimentally to achieve the desired product.
Stereoselective and Regioselective Methodologies
Regioselective Methodologies
Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted pyrimidines to ensure the correct placement of functional groups on the heterocyclic ring. The principal strategy for achieving regiochemical control in pyrimidine synthesis is the Pinner reaction and its variations, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. mdpi.com The substitution pattern of the final product is predetermined by the structure of the precursors.
To synthesize this compound, the key is the selection of reactants that will unambiguously place the trifluoroethoxy group at the C-2 position and the hydroxyl group at the C-5 position.
Amidine Component : To install the 2-(2,2,2-Trifluoroethoxy) group, the corresponding amidine, 2,2,2-trifluoroethoxycarboximidamide, would be required. This can be generated in situ from the corresponding nitrile or used as a salt.
Three-Carbon Component : For the C-5 hydroxyl group, a 1,3-dicarbonyl compound with a hydroxyl or a protected hydroxyl group at the central carbon is necessary. A potential precursor could be 2-hydroxymalondialdehyde or a derivative thereof.
The reaction between these two components would proceed via a well-defined cyclization pathway, ensuring the formation of the desired 2,5-disubstituted regioisomer. The electron-deficient nature of the pyrimidine ring makes nucleophilic aromatic substitution (SNAr) a viable alternative for introducing substituents. researchgate.net For instance, starting with a 2,5-dihalopyrimidine, regioselective substitution could be achieved by exploiting the different reactivities of the halogenated positions, typically with the C-2 and C-4/6 positions being more reactive towards nucleophiles than the C-5 position. researchgate.net Therefore, a strategy involving initial substitution at the C-2 position with sodium 2,2,2-trifluoroethoxide followed by a separate step to introduce the C-5 hydroxyl group could also afford the target molecule with high regiochemical purity.
Stereoselective Methodologies
Stereoselectivity in chemical synthesis refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is an aromatic and achiral compound, meaning it does not have any stereocenters and cannot exist as enantiomers or diastereomers. Therefore, stereoselectivity is not a primary concern for the synthesis of the final aromatic ring itself.
However, stereoselectivity can become relevant in the synthesis of related pyrimidine derivatives, such as nucleosides where a ribose sugar is attached to the ring, or in the synthesis of non-aromatic dihydropyrimidines, which can possess chiral centers. mdpi.com In such cases, asymmetric catalysts or chiral auxiliaries are employed to control the three-dimensional arrangement of atoms in the product. For the specific synthesis of this compound, these methodologies are not directly applicable unless a chiral derivative were the intended target.
Utilization of Green Chemistry Principles in Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of pyrimidine derivatives has seen significant advances in the adoption of these principles to create more sustainable and environmentally benign methodologies. powertechjournal.comingentaconnect.combenthamdirect.com
Several green chemistry strategies could be applied to the synthesis of this compound:
Use of Greener Solvents : Traditional organic syntheses often rely on volatile and toxic organic solvents. Replacing these with greener alternatives such as water, ethanol (B145695), or ionic liquids can significantly reduce the environmental impact of the process. rasayanjournal.co.in Pyrimidine synthesis via multicomponent reactions has been successfully performed in aqueous media. powertechjournal.com
Microwave-Assisted Synthesis : Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating. rasayanjournal.co.inpowertechjournal.com This energy-efficient method is widely used for the synthesis of heterocyclic compounds, including pyrimidines.
Ultrasonic Promotion : Sonication provides an alternative energy source that can enhance reaction rates and yields through acoustic cavitation. This technique is another hallmark of green chemical synthesis. rasayanjournal.co.in
Catalysis : The use of catalysts, particularly reusable heterogeneous catalysts, is a core principle of green chemistry. Catalysts can increase reaction efficiency, reduce the need for stoichiometric reagents, and minimize waste. Metal-free organocatalysts are also gaining prominence in green pyrimidine synthesis. rasayanjournal.co.in
Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot and multicomponent reactions are inherently more atom-economical than multi-step syntheses involving protection/deprotection and intermediate isolation. powertechjournal.com
Applying these principles, a greener synthesis of the target compound could involve a one-pot, catalyst-mediated condensation in a benign solvent like ethanol or water, potentially accelerated by microwave heating. Such an approach would align with the goals of sustainability by minimizing energy consumption, waste, and the use of hazardous materials. rasayanjournal.co.innih.gov
Table 2: Green Chemistry Approaches in Pyrimidine Synthesis
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Potential Benefit |
| Alternative Energy Sources | Microwave irradiation, Ultrasound | Reduced reaction times, increased yields, lower energy consumption. powertechjournal.com |
| Benign Solvents | Use of water, ethanol, or solvent-free conditions | Reduced toxicity and environmental pollution. rasayanjournal.co.in |
| Catalysis | Heterogeneous catalysts, organocatalysts, biocatalysis | High efficiency, reusability, reduced waste. powertechjournal.com |
| Atom Economy | Multicomponent and one-pot reactions | Minimized byproducts, increased process efficiency. rasayanjournal.co.in |
Reactivity and Chemical Transformations of 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol
Reactivity of the Pyrimidine (B1678525) Heterocycle
The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. bhu.ac.inresearchgate.netwikipedia.org This inherent electron deficiency makes the unsubstituted pyrimidine ring generally resistant to electrophilic attack but susceptible to nucleophilic substitution. wikipedia.orgresearchgate.net The substituents on the ring of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL significantly modify this intrinsic reactivity.
Electrophilic aromatic substitution on the pyrimidine core is typically challenging. bhu.ac.inresearchgate.net However, the reaction is facilitated by the presence of activating, electron-donating groups (EDGs). researchgate.net In the case of this compound, the hydroxyl group at the C-5 position is a potent activating group. Through resonance, it donates electron density to the ring, particularly at the positions ortho and para to itself (C-4, C-6, and C-2). libretexts.orgquora.comjove.com
Conversely, the 2-(2,2,2-trifluoroethoxy) group acts as a deactivating group. The strong inductive electron-withdrawing effect of the trifluoromethyl (-CF3) moiety decreases the electron density of the pyrimidine ring, making it less susceptible to electrophilic attack.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Influence of C-5 Hydroxyl Group (-OH) | Influence of C-2 Trifluoroethoxy Group (-OCH₂CF₃) | Predicted Outcome |
|---|---|---|---|
| C-4 | Activating (Ortho) | Deactivating (Meta) | Favored site for substitution |
| C-6 | Activating (Ortho) | Deactivating (Meta) | Favored site for substitution |
Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, which would likely proceed at the C-4 or C-6 positions under appropriate conditions.
The π-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the ring nitrogens. bhu.ac.instackexchange.com In this compound, the C-2 position is the most likely site for nucleophilic attack.
The 2-(2,2,2-trifluoroethoxy) group can function as a leaving group, although it is generally less reactive than halides or sulfonyl groups. nih.gov Its departure can be facilitated by strong nucleophiles. The electron-withdrawing character of the trifluoromethyl group enhances the electrophilicity of the C-2 carbon, making it more susceptible to attack. The C-4 and C-6 positions bear hydrogen atoms, and their substitution by nucleophiles would require harsh conditions for hydride displacement, which is uncommon. Therefore, reactions with various nucleophiles are expected to result in the displacement of the 2-(2,2,2-trifluoroethoxy) group. rsc.orgresearchgate.net
Table 2: Potential Nucleophilic Substitution Reactions at the C-2 Position
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Amine | Ammonia, Alkylamines | 2-Amino-pyrimidin-5-ol derivatives |
| Alkoxide | Sodium methoxide | 2-Methoxy-pyrimidin-5-ol |
| Thiolate | Sodium thiophenoxide | 2-(Phenylthio)pyrimidin-5-ol |
| Hydroxide | Sodium hydroxide | Pyrimidine-2,5-diol |
Transformations Involving the Hydroxyl Group at C-5
The hydroxyl group at the C-5 position exhibits reactivity characteristic of a phenolic hydroxyl group, allowing for a range of chemical transformations.
The C-5 hydroxyl group can readily undergo esterification. This can be achieved through reaction with a carboxylic acid under acidic catalysis (Fischer esterification), or more commonly, with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. organic-chemistry.org
Etherification can be accomplished via the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride) to form a phenoxide, followed by reaction with an alkyl halide.
Table 3: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl acetate |
| Esterification | Acetic anhydride, H₂SO₄ (cat.) | 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-yl acetate |
| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 5-Methoxy-2-(2,2,2-trifluoroethoxy)pyrimidine |
| Etherification | 1. Potassium carbonate (K₂CO₃) 2. Benzyl (B1604629) bromide (BnBr) | 5-(Benzyloxy)-2-(2,2,2-trifluoroethoxy)pyrimidine |
The pyrimidine ring itself is relatively stable to reduction, but it can be hydrogenated under certain conditions, for example, using metal hydrides or catalytic hydrogenation, to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. rsc.orgresearchgate.netresearchgate.net The presence of an electron-withdrawing group can make the ring more susceptible to reduction. researchgate.net
The hydroxyl group at C-5 makes the molecule susceptible to oxidation. The oxidation of hydroxypyrimidines can be complex, potentially leading to the formation of quinone-like structures or even ring cleavage and rearrangement to form derivatives like hydantoins under strong oxidative conditions. acs.orgnih.gov For instance, oxidation with reagents like potassium permanganate (B83412) could potentially lead to the formation of 2-(2,2,2-trifluoroethoxy)pyrimidine-4,5-dione or other oxidized species. thieme-connect.com
Table 4: Potential Oxidation and Reduction Reactions
| Reaction Type | Reagents | Potential Outcome |
|---|---|---|
| Ring Reduction | H₂, Pd/C or NaBH₄ | Formation of dihydro- or tetrahydropyrimidine derivatives |
| Oxidation | Potassium permanganate (KMnO₄) | Oxidation of the hydroxyl group and/or the ring |
| Oxidative Degradation | Strong oxidizing agents (e.g., Br₂/H₂O) | Potential ring opening to form hydantoin (B18101) or other degraded products. nih.gov |
Chemical Stability and Degradation Pathways of the Compound
The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and exposure to light. Several degradation pathways can be postulated based on the chemistry of the pyrimidine ring and its substituents.
One major degradation route for pyrimidines in biological systems and under certain chemical conditions is the reductive pathway. creative-proteomics.com This typically begins with the reduction of the C5-C6 double bond, catalyzed by enzymes like dihydropyrimidine dehydrogenase, followed by hydrolytic cleavage of the N3-C4 bond to open the ring. pharmacy180.comresearchgate.net The resulting ureido compound is then further broken down into smaller, water-soluble molecules like β-alanine, ammonia, and carbon dioxide. creative-proteomics.com
The ether linkage in the 2-(2,2,2-trifluoroethoxy) group is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, particularly with hydrohalic acids like HBr or HI, cleavage of the ether bond can occur to yield 2-hydroxypyrimidin-5-ol and 2,2,2-trifluoroethyl halide. libretexts.org
Table 5: Summary of Potential Degradation Pathways
| Pathway | Conditions | Description | Potential Products |
|---|---|---|---|
| Reductive Ring Cleavage | Enzymatic (e.g., DPD) or chemical reduction | Reduction of the C5-C6 bond followed by hydrolytic ring opening. creative-proteomics.com | β-ureido derivatives, β-amino acids, CO₂, NH₃ |
| Acid-Catalyzed Ether Cleavage | Strong acids (e.g., HBr, HI) and heat | Protonation of the ether oxygen followed by nucleophilic attack by the conjugate base. libretexts.org | 2-Hydroxypyrimidin-5-ol, 2,2,2-trifluoroethyl halide |
| Oxidative Degradation | Strong oxidizing conditions | Oxidation can lead to complex mixtures of products, including ring-opened structures. acs.orgnih.gov | Hydantoins, smaller carboxylic acids |
Role of the 2,2,2-Trifluoroethoxy Moiety in Directed Reactions (e.g., as a Leaving Group)
The reactivity of the this compound molecule is significantly influenced by the electronic properties of the 2,2,2-trifluoroethoxy substituent. This group can play a crucial role in directing the course of chemical transformations, most notably by potentially functioning as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. While direct experimental data for this specific compound is limited in the reviewed literature, a comprehensive analysis based on established principles of organic chemistry allows for a detailed exploration of this role.
The pyrimidine ring is inherently electron-deficient, a characteristic that is augmented by the presence of two nitrogen atoms. bhu.ac.in This electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. bhu.ac.in The 2,2,2-trifluoroethoxy group, attached at the C2 position, further enhances the electrophilicity of this site through its strong electron-withdrawing inductive effect, a consequence of the highly electronegative fluorine atoms. core.ac.uk
For the 2,2,2-trifluoroethoxy moiety to act as a leaving group, a nucleophile must attack the C2 position of the pyrimidine ring, forming a tetrahedral intermediate known as a Meisenheimer complex. core.ac.uk The subsequent departure of the 2,2,2-trifluoroethoxide anion would then lead to the substituted product. The facility of this process is contingent on two primary factors: the stability of the intermediate and the ability of the departing group to stabilize a negative charge. masterorganicchemistry.com
Generally, alkoxides are not considered good leaving groups due to their basicity. masterorganicchemistry.com However, the stability of the departing 2,2,2-trifluoroethoxide anion is significantly enhanced by the inductive effect of the three fluorine atoms, which helps to delocalize the negative charge on the oxygen atom. cymitquimica.com This increased stability renders it a weaker base compared to a simple ethoxide, and consequently, a more plausible leaving group. masterorganicchemistry.com
The presence of the hydroxyl group at the C5 position of the pyrimidine ring in this compound can also influence the reactivity. Depending on the reaction conditions, this hydroxyl group could exist in equilibrium with its keto tautomer, a pyrimidone. Furthermore, under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide-like species, which would further activate the ring towards nucleophilic attack by increasing its electron density.
Interactive Data Table: Factors Influencing the Leaving Group Ability of the 2,2,2-Trifluoroethoxy Moiety
| Factor | Influence on Leaving Group Ability | Rationale |
| Electron-withdrawing nature of the trifluoromethyl group | Increases | The three fluorine atoms inductively withdraw electron density, stabilizing the negative charge on the departing 2,2,2-trifluoroethoxide anion. cymitquimica.com |
| Basicity of the conjugate acid (2,2,2-trifluoroethanol) | Increases | Good leaving groups are typically the conjugate bases of strong acids. 2,2,2-Trifluoroethanol (B45653) is more acidic than ethanol (B145695), making its conjugate base, 2,2,2-trifluoroethoxide, a weaker base and thus a better leaving group. masterorganicchemistry.com |
| Electrophilicity of the pyrimidine C2 carbon | Increases | The electron-withdrawing 2,2,2-trifluoroethoxy group enhances the partial positive charge at the C2 position, making it more susceptible to nucleophilic attack. core.ac.uk |
| Stability of the Meisenheimer intermediate | Increases | The electron-withdrawing nature of the substituent helps to stabilize the negative charge developed in the pyrimidine ring during the formation of the tetrahedral intermediate. researchgate.net |
| Solvent Effects | Variable | Polar aprotic solvents are generally favored for SNAr reactions as they can solvate the cation of the nucleophile without strongly solvating the anion, thus increasing its nucleophilicity. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of various nuclei, primarily ¹H, ¹³C, and ¹⁹F.
¹H NMR for Proton Environment Analysis
Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL, the spectrum is expected to show three main signals corresponding to the pyrimidine (B1678525) ring protons, the methylene (B1212753) protons of the ethoxy group, and the hydroxyl proton.
The two protons on the pyrimidine ring (at positions 4 and 6) are chemically non-equivalent and are expected to appear as distinct signals in the aromatic region of the spectrum. Due to spin-spin coupling, they would likely appear as doublets. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The methylene protons (-OCH₂-) are adjacent to a trifluoromethyl group (-CF₃), which leads to coupling with the fluorine atoms. This results in the methylene signal appearing as a quartet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Pyrimidine H-4/H-6 | ~8.0 - 8.5 | Doublet (d) | ~2-3 Hz |
| Pyrimidine H-6/H-4 | ~8.0 - 8.5 | Doublet (d) | ~2-3 Hz |
| -OCH₂- | ~4.6 - 5.0 | Quartet (q) | ³J(H,F) ≈ 8-9 Hz |
¹³C NMR for Carbon Skeleton Characterization
Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of a molecule. The spectrum for this compound is predicted to show six distinct signals, corresponding to the four unique carbons of the pyrimidine ring and the two carbons of the trifluoroethoxy group.
The carbon atoms of the pyrimidine ring will resonate in the downfield region typical for aromatic and heteroaromatic systems. The carbon bearing the hydroxyl group (C-5) and the one attached to the trifluoroethoxy group (C-2) will have their chemical shifts significantly influenced by these electronegative substituents. The trifluoroethoxy group carbons will show characteristic splitting due to coupling with the fluorine atoms. The -CH₂- carbon will appear as a quartet, while the -CF₃ carbon will also be a quartet with a larger coupling constant.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
|---|---|---|
| C-2 (Pyrimidine) | ~160 - 165 | Singlet |
| C-4 (Pyrimidine) | ~150 - 155 | Singlet |
| C-5 (Pyrimidine) | ~140 - 145 | Singlet |
| C-6 (Pyrimidine) | ~150 - 155 | Singlet |
| -OCH₂- | ~60 - 65 | Quartet (q), ²J(C,F) ≈ 35-40 Hz |
¹⁹F NMR for Fluorine Atom Chemical Shifts and Coupling
Fluorine-19 (¹⁹F) NMR is highly sensitive and specific for analyzing fluorinated compounds. The large range of chemical shifts in ¹⁹F NMR makes it an excellent tool for identifying the chemical environment of fluorine atoms. In this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent. Therefore, they are expected to produce a single resonance in the ¹⁹F NMR spectrum. This signal will be split into a triplet due to coupling with the two adjacent methylene protons (-CH₂-).
Table 3: Predicted ¹⁹F NMR Chemical Shift and Splitting Pattern
| Fluorine Atoms | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) |
|---|
2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between coupled protons. For this molecule, a key correlation would be expected between the two distinct pyrimidine protons (H-4 and H-6), confirming their adjacent relationship on the ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. Expected correlations would include:
The pyrimidine H-4 signal with the C-4 signal.
The pyrimidine H-6 signal with the C-6 signal.
The methylene (-OCH₂-) proton signal with the corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is vital for connecting different parts of the molecule. Key expected HMBC correlations would be:
From the methylene protons (-OCH₂-) to the pyrimidine C-2 and the trifluoromethyl carbon (-CF₃).
From the pyrimidine protons
Mass Spectrometry (MS)
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. In a typical electron impact mass spectrometry (EI-MS) experiment, the molecule is ionized, and the resulting molecular ion undergoes fragmentation into smaller, charged species. The pattern of these fragments is unique to the molecule's structure.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ether bond, the loss of the trifluoroethoxy group, and fragmentation of the pyrimidine ring itself. The stability of the pyrimidine ring might lead to characteristic fragment ions. sapub.org Analysis of these fragmentation patterns is critical for confirming the connectivity of the atoms within the molecule.
Table 1: Predicted Key Fragmentation Peaks for this compound
| Predicted Fragment | Structure | Significance |
| Molecular Ion [M]⁺ | C₆H₅F₃N₂O₂⁺ | Confirms the molecular weight of the compound. |
| [M - CF₃]⁺ | C₅H₅N₂O₂⁺ | Indicates the presence of a trifluoromethyl group. |
| [M - OCH₂CF₃]⁺ | C₄H₃N₂O⁺ | Corresponds to the loss of the entire trifluoroethoxy side chain. |
| Pyrimidinol Cation | C₄H₄N₂O⁺ | A stable fragment resulting from the cleavage of the ether linkage. |
Note: The m/z values for these predicted fragments would be calculated based on the exact masses of the constituent isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-O, C-N, C=N, and C-F bonds. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the hydroxyl (-OH) group. The strong absorption bands associated with the C-F stretching vibrations of the trifluoroethoxy group would be expected in the region of 1100-1300 cm⁻¹. The pyrimidine ring would exhibit characteristic C=N and aromatic C-C stretching vibrations.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-3000 |
| Pyrimidine Ring | C=N, C=C Stretch | 1500-1650 |
| Ether (C-O-C) | C-O Stretch | 1000-1300 |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1100-1300 (strong) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.
The pyrimidine ring in this compound is an aromatic heterocycle and is expected to exhibit π → π* transitions. The presence of the hydroxyl and trifluoroethoxy substituents will influence the energy of these transitions and thus the λmax values. The electronic spectrum can be affected by the solvent used for the analysis. Intramolecular charge transfer (ICT) effects can also influence the absorption spectrum. researchgate.net
Table 3: Anticipated UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Chromophore |
| π → π | ~260-280 | Pyrimidine Ring |
| n → π | ~300-340 | Pyrimidine Ring (N, O lone pairs) |
Note: These are estimated values and can vary depending on the solvent and pH.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation
For this compound, a successful single-crystal X-ray diffraction analysis would reveal the planarity of the pyrimidine ring, the conformation of the trifluoroethoxy side chain, and the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice. This technique is foundational for the unambiguous structural characterization of new chemical entities. nih.gov
Table 4: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction
| Structural Parameter | Information Provided |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-O, C-N, C-F). |
| Bond Angles | Angles between adjacent bonds, defining the geometry of the molecule. |
| Torsional Angles | Defines the conformation of the trifluoroethoxy side chain relative to the pyrimidine ring. |
| Crystal Packing | Arrangement of molecules in the unit cell, including intermolecular hydrogen bonds and other non-covalent interactions. |
| Space Group & Unit Cell Dimensions | Fundamental crystallographic data describing the symmetry and dimensions of the crystal lattice. |
Computational and Theoretical Investigations of 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or approximations of it) to provide detailed information about electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) Studies on Electronic Structure and Ground State Geometries
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. DFT calculations for 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL would focus on determining its most stable three-dimensional arrangement of atoms, known as the ground state geometry. By optimizing the geometry, one can obtain precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's shape and steric properties.
Furthermore, DFT provides insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior. These studies would reveal the electronic properties that govern its interactions with other molecules.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors
The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the energy and shape of the HOMO would indicate its ability to donate electrons (nucleophilicity), while the LUMO's energy and shape would describe its ability to accept electrons (electrophilicity).
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Energy Gap (ΔE): The difference between the LUMO and HOMO energies. A smaller energy gap generally implies higher reactivity.
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.
Electrophilicity Index (ω): A quantitative measure of a molecule's ability to act as an electrophile.
Nucleophilicity: A measure of a molecule's ability to act as a nucleophile.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Symbol | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | - | Value (eV) |
| LUMO Energy | ELUMO | - | Value (eV) |
| Energy Gap | ΔE | ELUMO - EHOMO | Value (eV) |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Value (eV) |
| Electrophilicity Index | ω | μ2 / 2η | Value (eV) |
| Nucleophilicity | N | EHOMO - EHOMO(TCE) | Value (eV) |
Note: This table is for illustrative purposes only, as no published data exists for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Active Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the reactive sites of a molecule. For this compound, an MEP map would show:
Electron-rich regions (negative potential): These areas, typically colored in shades of red and yellow, are susceptible to electrophilic attack and indicate sites of high nucleophilicity, such as lone pairs on oxygen and nitrogen atoms.
Electron-deficient regions (positive potential): These areas, usually colored in shades of blue, are prone to nucleophilic attack and indicate sites of electrophilicity, such as hydrogen atoms attached to electronegative atoms.
Neutral regions (zero potential): Often colored in green, these areas are less likely to be involved in electrostatic interactions.
By analyzing the MEP map, one could predict how this compound would interact with other molecules, for instance, in a biological receptor site.
Theoretical Studies on Reaction Mechanisms and Transition State Structures
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, theoretical studies could investigate various potential reactions, such as nucleophilic or electrophilic substitutions on the pyrimidine (B1678525) ring.
Solvation Effects and Conformational Analysis
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate the effects of a solvent on this compound. These studies would reveal how the solvent affects its conformational preferences, electronic properties, and reactivity.
Conformational analysis would be performed to identify the different spatial arrangements (conformers) of the molecule and their relative energies. The trifluoroethoxy group, being flexible, could adopt several conformations. Understanding the conformational landscape is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape.
Lack of Publicly Available Research Data Prevents In-Depth Analysis of this compound
A thorough investigation into the scientific literature and chemical databases has revealed a significant absence of published research specifically detailing the computational and spectroscopic properties of the chemical compound This compound . Despite extensive searches for experimental data and theoretical studies, no specific research findings, data tables, or detailed spectroscopic analyses for this particular molecule are available in the public domain.
This lack of specific data makes it impossible to construct a scientifically accurate and detailed article on the "," as requested. The user's instructions to include detailed research findings and data tables for section "5.5. Spectroscopic Property Predictions and Validation" cannot be fulfilled without access to primary research that has characterized this compound.
While general principles of computational chemistry and spectroscopy can be applied to predict the likely characteristics of pyrimidine derivatives and compounds containing a trifluoroethoxy group, any such discussion would be purely hypothetical. Generating specific data tables for NMR, IR, or mass spectrometry, or detailing the results of computational analyses like Density Functional Theory (DFT) calculations, would require original research that has not been performed or published.
Therefore, in adherence to the principles of scientific accuracy and the strict avoidance of generating unsubstantiated information, the requested article focusing solely on the detailed computational and spectroscopic properties of this compound cannot be produced at this time. The foundational scientific data necessary to fulfill the detailed outline and content requirements is not currently available in the scientific literature.
Applications and Advanced Research Trajectories of 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol and Its Derivatives
Role as a Key Synthetic Intermediate in Heterocyclic Chemistry
The structure of 2-(2,2,2-Trifluoroethoxy)pyrimidin-5-OL makes it a versatile intermediate for the synthesis of more complex heterocyclic systems. The pyrimidine (B1678525) ring is a fundamental component of many biologically active molecules, including nucleobases and a wide array of pharmaceuticals. nih.govnih.govnih.gov The hydroxyl group at the 5-position serves as a convenient handle for a variety of chemical transformations, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution reactions. This allows for the introduction of diverse functionalities and the construction of larger molecular architectures.
Furthermore, the electron-withdrawing nature of the 2-(2,2,2-trifluoroethoxy) substituent can influence the reactivity of the pyrimidine ring, facilitating certain reactions and directing the regioselectivity of subsequent modifications. Fluorinated pyrimidines are recognized as important precursors in the synthesis of antitumor and antiviral agents. nih.govbohrium.com The development of synthetic methods utilizing such fluorinated building blocks is crucial for expanding the accessible chemical space for drug discovery. researchgate.net The unique combination of a reactive hydroxyl group and a property-modulating trifluoroethoxy group positions this compound as a valuable starting material for creating libraries of novel pyrimidine derivatives for screening in various biological assays.
Development of Structure-Activity Relationship (SAR) Models for Related Fluorinated Pyrimidines
The trifluoroethoxy group (-OCH₂CF₃) is a bioisostere of other functionalities and is known to significantly modulate a molecule's properties. Its inclusion can have profound effects on lipophilicity, metabolic stability, and binding affinity. mdpi.com The high electronegativity of the fluorine atoms can alter the electronic profile of the pyrimidine ring, influencing hydrogen bonding capabilities and dipole moment.
The trifluoromethyl (CF₃) moiety within the trifluoroethoxy group is particularly important for enhancing metabolic stability. The carbon-fluorine bond is exceptionally strong, making the group resistant to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This often leads to an improved pharmacokinetic profile for drug candidates. Additionally, the lipophilic nature of the trifluoroethoxy group can enhance a molecule's ability to cross cellular membranes. mdpi.com These effects are critical for improving the drug-like properties of a lead compound.
| Property | Influence of the Trifluoroethoxy Group | Rationale |
|---|---|---|
| Lipophilicity | Increases | The fluorine atoms are hydrophobic, which generally increases the molecule's affinity for nonpolar environments and can improve membrane permeability. mdpi.com |
| Metabolic Stability | Increases | The high strength of the C-F bond makes the group resistant to enzymatic degradation, particularly oxidation. mdpi.com |
| Binding Affinity | Can Increase | The group can engage in specific non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with protein targets. nih.gov |
| Acidity/Basicity (pKa) | Modulates | The strong electron-withdrawing effect of the fluorine atoms can alter the electron density of the pyrimidine ring, affecting the pKa of nearby functional groups. |
The substitution pattern on the pyrimidine ring is a critical determinant of a molecule's ability to bind to its biological target. SAR studies on various pyrimidine derivatives have established several general principles. nih.govacs.org The nature, size, and position of substituents dictate the types of interactions that can occur within a protein's binding pocket.
For instance, introducing hydrogen bond donors or acceptors at specific positions can establish key interactions with amino acid residues, anchoring the ligand in the active site. The steric bulk of a substituent is also crucial; a large group may either provide beneficial van der Waals interactions or cause a steric clash that prevents proper binding. nih.gov The electronic properties of substituents (whether they are electron-donating or electron-withdrawing) can modulate the charge distribution across the pyrimidine ring, affecting its ability to participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine or tryptophan. acs.org In many kinase inhibitors, for example, the pyrimidine core acts as a scaffold, with different substituents fine-tuning the selectivity and potency against specific kinases by exploiting subtle differences in their ATP-binding sites. nih.gov
| Substitution Type | Potential Effect on Binding | Example Interaction |
|---|---|---|
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Can significantly increase binding affinity and specificity. | Forms hydrogen bonds with backbone amides or side chains of amino acids like serine or aspartate. acs.org |
| Bulky/Hydrophobic Groups (e.g., phenyl, isobutyl) | Can increase affinity by occupying hydrophobic pockets. | Engages in van der Waals or hydrophobic interactions with nonpolar residues such as leucine (B10760876) or valine. |
| Electron-Withdrawing Groups (e.g., -CF₃, -NO₂) | Modifies the electronic character of the ring system. | Can enhance π-π stacking interactions or influence the geometry of binding. |
| Flexible Chains (e.g., alkoxy, alkylamino) | Allows the substituent to adopt an optimal conformation within the binding site. | Can access deeper or adjacent pockets not reachable by the core structure. nih.gov |
Advanced Functional Material Design Precursors
The unique properties conferred by fluorine make fluorinated organic molecules attractive precursors for advanced functional materials. numberanalytics.com Compounds like this compound could serve as building blocks for materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties. numberanalytics.com The incorporation of fluorine into polymers, for example, can lead to materials with low surface energy (hydrophobicity and oleophobicity) and high thermal stability, which are desirable for specialized coatings and high-performance electronics.
The pyrimidine core, with its defined geometry and potential for self-assembly through hydrogen bonding and π-π stacking, can be exploited in the design of liquid crystals or organic light-emitting diodes (OLEDs). The trifluoroethoxy group would further modulate the intermolecular interactions and packing of the molecules, influencing the resulting material's properties. The development of novel fluorinated materials is a rapidly growing field, and versatile precursors are essential for innovation. numberanalytics.com
Agrochemical Applications and Innovations (e.g., Fungicides)
The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry, particularly in the development of fungicides. mdpi.comnih.gov Several commercial fungicides, such as pyrimethanil (B132214) and cyprodinil, are based on an anilinopyrimidine core. mdpi.com These compounds often work by inhibiting the biosynthesis of essential amino acids like methionine in fungi.
The introduction of trifluoromethyl or related trifluoroalkoxy groups into pyrimidine-based fungicides is a known strategy to enhance efficacy and broaden the spectrum of activity. mdpi.comresearchgate.net For instance, patent literature describes pyrimidine derivatives containing a 4-(2,2,2-trifluoroethoxy) substituent for use as plant fungicides, highlighting their vapor activity and systemic properties. epo.org The structural features of this compound—a pyrimidine core and a trifluoroalkoxy group—are consistent with those found in modern fungicidal agents. The hydroxyl group provides a site for further derivatization to optimize biological activity, uptake, and translocation within the plant. Research in this area focuses on creating new derivatives to combat the development of fungal resistance to existing treatments. mdpi.com
Contributions to General Organic Reaction Methodology Development
The synthesis of complex, highly functionalized heterocyclic molecules like this compound drives innovation in organic synthesis. The challenges associated with the selective introduction of fluorine and fluorinated groups onto aromatic rings have led to the development of novel fluorination reagents and catalytic methods. sciencedaily.com
Furthermore, creating derivatives from this intermediate requires a range of modern synthetic techniques, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds at various positions on the pyrimidine ring. nih.gov The unique reactivity of the fluorinated pyrimidine system may also lead to the discovery of new reaction pathways or rearrangement mechanisms. As chemists seek more efficient and environmentally benign ways to construct complex molecules, the synthesis and derivatization of specialized building blocks like this one contribute to the broader toolkit of organic reaction methodologies available to the scientific community. beilstein-journals.org
Future Research Directions and Unexplored Avenues for 2 2,2,2 Trifluoroethoxy Pyrimidin 5 Ol
Development of More Efficient and Sustainable Synthetic Routes
Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on harsh reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental impact. rasayanjournal.co.inpowertechjournal.com Future research must prioritize the development of green and sustainable synthetic pathways to 2-(2,2,2-trifluoroethoxy)pyrimidin-5-ol.
Key areas for exploration include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance selectivity compared to conventional heating. tandfonline.comresearchgate.net This technique is particularly effective for condensation reactions common in heterocycle synthesis and could be applied to the construction of the pyrimidine ring or the introduction of the trifluoroethoxy group. bohrium.com
Multicomponent and One-Pot Reactions: Designing a synthesis that combines multiple steps into a single operation (a "one-pot" reaction) minimizes waste from intermediate purification and reduces solvent usage. mdpi.comnih.gov Multicomponent reactions (MCRs), where three or more reactants are combined to form a product in a single step, offer an ideal strategy for rapidly building molecular complexity and are well-suited for pyrimidine synthesis. rasayanjournal.co.inmdpi.com
Green Catalysis and Solvents: Research should focus on replacing stoichiometric reagents with catalytic systems, particularly reusable heterogeneous catalysts. powertechjournal.com Furthermore, exploring benign solvents like ionic liquids or even solvent-free reaction conditions can significantly improve the environmental profile of the synthesis. rasayanjournal.co.indocumentsdelivered.com
| Methodology | Principle | Potential Advantages for Synthesizing this compound | Key Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Uses microwave energy for rapid, intense heating of polar substances. tandfonline.com | Accelerated reaction rates, improved yields, enhanced purity, reduced side reactions. bohrium.com | Optimization of power, temperature, and time for key cyclocondensation and substitution steps. |
| One-Pot Synthesis | Multiple consecutive reactions are carried out in a single reactor without isolating intermediates. mdpi.com | Increased efficiency, reduced solvent waste, time and cost savings. nih.gov | Developing compatible reaction sequences for pyrimidine ring formation and functionalization. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form the final product. rasayanjournal.co.in | High atom economy, rapid access to diverse derivatives, operational simplicity. | Identifying suitable starting materials that can converge to form the target scaffold. |
| Green Catalysis | Use of catalysts (e.g., reusable, metal-free) to improve efficiency and reduce waste. powertechjournal.com | Lower environmental impact, catalyst recyclability, milder reaction conditions. | Screening for efficient and recyclable catalysts for condensation and C-O coupling steps. |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The electronic nature of the this compound scaffold—an electron-deficient pyrimidine ring further influenced by the strongly withdrawing trifluoroethoxy group—suggests a rich and unexplored reactivity profile. Future work should move beyond classical transformations and investigate modern synthetic methods.
A primary avenue for exploration is the direct C–H functionalization . This powerful strategy allows for the modification of the pyrimidine core without the need for pre-functionalized starting materials, offering a more atom-economical approach to creating derivatives. thieme-connect.comresearchgate.net Research should target the C-4 and C-6 positions of the pyrimidine ring, which are expected to be activated towards certain transformations. The pyrimidine moiety itself can also act as a directing group to guide C-H activation at other positions in more complex analogues. nih.govacs.orgresearchgate.net
| Reaction Type | Reagents/Catalysts | Potential Outcome | Rationale |
|---|---|---|---|
| C-H Arylation | Palladium or copper catalysts, aryl halides/boronic acids. | Introduction of aryl groups at C-4 or C-6. | Creates derivatives with extended π-systems for materials or medicinal applications. thieme-connect.com |
| C-H Alkylation | Radical-based or transition-metal-catalyzed methods. | Introduction of alkyl chains. | Modulates lipophilicity and steric profile. |
| C-H Amination | Ruthenium or rhodium catalysts, amines/amides. | Direct introduction of nitrogen-based functional groups. | Accesses key pharmacophores like aminopyrimidines. researchgate.net |
| Photocatalysis | Visible-light photocatalysts, suitable reaction partners. | Novel bond formations under mild conditions. | Exploits excited-state reactivity for transformations not accessible by thermal methods. |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development process, future synthetic efforts should integrate flow chemistry and automation. Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. springerprofessional.denih.govpharmtech.com
Microreactor Technology: Performing reactions in microreactors provides exceptional heat and mass transfer, allowing for the use of highly exothermic or fast reactions under safe and controlled conditions. irost.irirost.irscientistlive.com This would be particularly advantageous for nitration or halogenation reactions on the pyrimidine ring.
Telescoped Synthesis: Flow chemistry enables "reaction telescoping," where multiple synthetic steps are connected in sequence without the need to isolate and purify intermediates. uc.pt A multi-step flow process could be designed to produce this compound with in-line purification, significantly increasing efficiency. durham.ac.uk
Automated Library Synthesis: Coupling flow reactors with automated liquid handling systems would allow for the rapid synthesis of a library of analogues. technologynetworks.comcapes.gov.br By systematically varying the building blocks, hundreds of derivatives could be generated and screened, accelerating the identification of compounds with desirable properties.
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. For this compound, a comprehensive computational investigation is a critical next step.
Density Functional Theory (DFT): DFT calculations can be used to predict the molecule's geometry, electronic structure, and reactivity. ijcce.ac.irsamipubco.com This can identify the most likely sites for electrophilic or nucleophilic attack, predict spectroscopic signatures (NMR, IR), and calculate bond energies, offering insights into reaction mechanisms. jchemrev.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the molecule over time, either in solution or in complex with a biological target like a protein. researchgate.net These simulations provide crucial information on conformational preferences, solvation effects, and the stability of intermolecular interactions, which is vital for drug design and understanding self-assembly. rsc.orgrsc.orgaip.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): Once a library of derivatives is synthesized and tested, QSAR models can be built to correlate chemical structure with biological activity. rsc.org These predictive models can then be used to design new, more potent compounds.
| Computational Method | Predicted Properties | Application in Future Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular orbital energies (HOMO/LUMO), electrostatic potential, reaction barriers, spectroscopic data. ijcce.ac.irbohrium.com | Guiding synthetic strategy by predicting reactive sites; confirming experimental spectroscopic results. |
| Molecular Dynamics (MD) | Conformational stability, solvent interactions, binding free energies, diffusion properties. researchgate.netrsc.org | Predicting binding modes with target proteins; understanding self-assembly mechanisms in solution. |
| 3D-QSAR (e.g., CoMFA/CoMSIA) | Correlation of 3D structural features (steric, electrostatic) with biological activity. rsc.org | Rational design of more potent analogues by identifying key structural modifications. |
Investigation of Supramolecular Interactions and Self-Assembly
The unique combination of functional groups in this compound makes it an excellent candidate for studies in supramolecular chemistry and materials science. The molecule possesses hydrogen bond donors (-OH) and acceptors (pyrimidine nitrogens, -OH oxygen), as well as a trifluoroethoxy group capable of engaging in fluorous interactions.
Future research in this area should include:
Crystal Engineering: A thorough investigation of the single-crystal X-ray diffraction structure would reveal the preferred hydrogen bonding motifs and packing arrangements in the solid state. rsc.org This knowledge can be used to design co-crystals with other molecules to create materials with tailored properties.
Self-Assembly in Solution: The amphiphilic nature of the molecule could lead to self-assembly into higher-order structures like micelles, vesicles, or gels in specific solvents. The incorporation of fluorinated moieties is known to drive unique self-assembly behaviors. rsc.org
Liquid Crystal Formation: By modifying the molecular structure, for instance, by adding a rigid aromatic unit, it may be possible to design derivatives that exhibit liquid crystalline phases. Fluorinated liquid crystals are of significant interest for display technologies. nih.gov The interplay of hydrogen bonding and π-π stacking could lead to novel mesophases.
By systematically pursuing these research avenues, the full scientific potential of this compound can be realized, paving the way for its application in diverse fields ranging from medicine to advanced materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
